[2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone
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Overview
Description
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole ring through cyclization reactions. The final step involves the incorporation of the thiazinane moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE is studied for its potential as a ligand in coordination chemistry and its reactivity in organic synthesis.
Biology
Biologically, this compound is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry
Industrially, the compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.
Uniqueness
What sets 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE apart is its unique combination of a quinoline core, pyrazole ring, and thiazinane moiety, which confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 2-(1-ETHYL-1H-PYRAZOL-4-YL)-4-QUINOLYLMETHANONE, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
Molecular Formula |
C19H20N4OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H20N4OS/c1-2-23-13-14(12-20-23)18-11-16(15-5-3-4-6-17(15)21-18)19(24)22-7-9-25-10-8-22/h3-6,11-13H,2,7-10H2,1H3 |
InChI Key |
AHUXILSCFVWPQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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